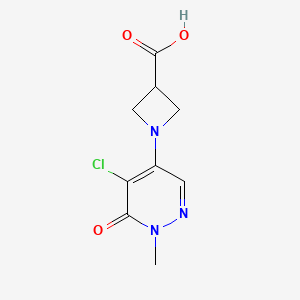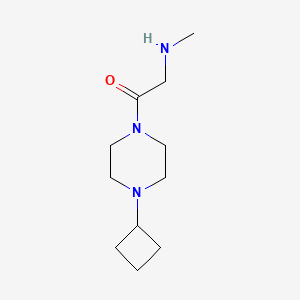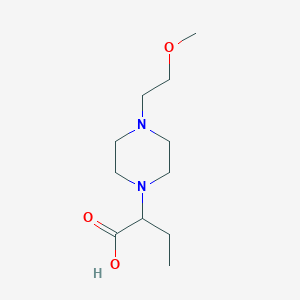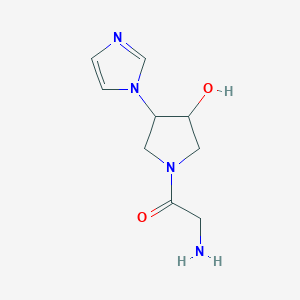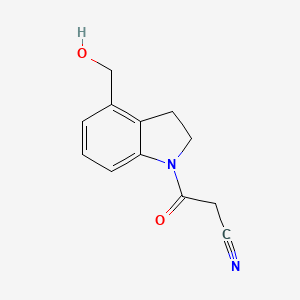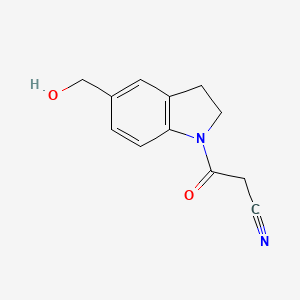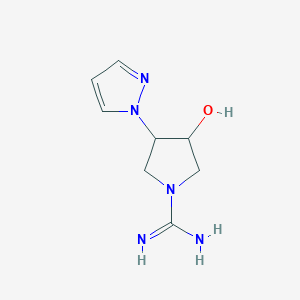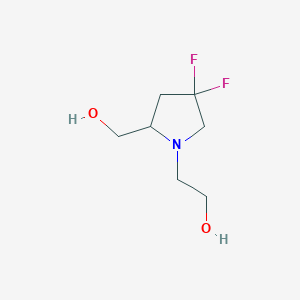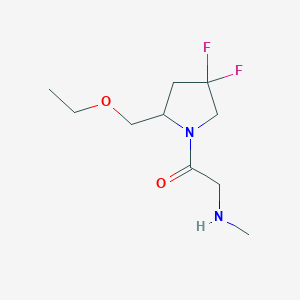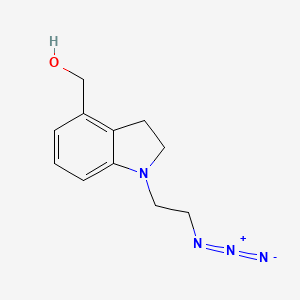
4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile
Descripción general
Descripción
“4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a fluorophenyl group and a carbonitrile group.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11FN2. It contains a pyrrolidine ring, a fluorophenyl group, and a carbonitrile group.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis
Research has been conducted on the crystal structure, Hirshfeld surface analysis, and molecular docking studies of pyridine derivatives, including compounds related to "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile". These studies focus on potential inhibitors of NAMPT, a key enzyme involved in nicotinamide adenine dinucleotide (NAD) synthesis, highlighting their significance in therapeutic applications. Density Functional Theory (DFT) calculations and molecular docking studies have been utilized to optimize the structure and assess their interaction with NAMPT, indicating their potential in enhancing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).
Non-Linear Optical Properties
The non-linear optical properties of pyrrolidine and pyridine derivatives, including "this compound", have been studied. These properties are crucial for various applications in materials science, such as in the development of optical switching devices. The analysis of these compounds through X-ray diffraction methods has revealed insights into their stability and intermolecular interactions, which are essential for designing materials with desired optical characteristics (Palani et al., 2004).
Antimicrobial Activity
A study on newly synthesized pyrrolidine-3-carbonitrile derivatives has evaluated their antimicrobial activity. The structural modification of these compounds, aiming to enhance their biological activity, represents a promising direction for developing new antimicrobial agents. These derivatives have shown potential against various microorganisms, indicating their importance in addressing antibiotic resistance (El-Mansy et al., 2018).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of novel pyrrolidine-3-carbonitrile derivatives for potential therapeutic applications. These studies include the development of synthetic methods and the evaluation of the compounds' biological activities. For instance, derivatives have been synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors for treating type 2 diabetes, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2013).
Corrosion Inhibition
A novel application area for pyrazolopyridine derivatives, which share structural similarities with "this compound", is in corrosion inhibition for mild steel in acidic environments. These compounds have been synthesized using ultrasonic irradiation and evaluated for their protective properties against corrosion, demonstrating the potential of such derivatives in industrial applications (Dandia et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “3-(4-Fluorophenyl)pyrrolidine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mecanismo De Acción
Pyrrolidine Scaffold in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been found to possess various biological activities .
Análisis Bioquímico
Biochemical Properties
4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This compound can also modulate the activity of enzymes involved in detoxification and clearance of foreign substances from the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to interact with receptors involved in cell signaling, leading to changes in gene expression and metabolic activity . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound can modulate the activity of enzymes involved in gene expression, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular function without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic processes . For instance, this compound can interact with enzymes responsible for the detoxification and clearance of foreign substances, affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by interacting with membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins within the cell, influencing its localization and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMPCFWVSREDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
